

Bergapten pharmacology and toxicology profile

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An In-depth Technical Guide on the Pharmacology and Toxicology Profile of Bergapten

Introduction

Bergapten (5-methoxypsoralen, 5-MOP) is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by numerous plant species.[1] It is predominantly found in the essential oils of citrus fruits, particularly bergamot orange, as well as in plants from the carrot family (Apiaceae).[1] As the first furanocoumarin to be isolated and identified in 1834, **bergapten** has been the subject of extensive research.[1]

Therapeutically, **bergapten** is most recognized for its potent photosensitizing properties, which are utilized in photochemotherapy (PUVA - Psoralen + UVA) for treating skin disorders like psoriasis and vitiligo.[2][3][4][5] Beyond its dermatological applications, **bergapten** exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and metabolic effects.[2][6][7] These diverse biological actions are attributed to its ability to modulate a variety of cellular signaling pathways.[2][4]

However, the therapeutic potential of **bergapten** is accompanied by significant toxicological concerns, primarily its phototoxicity, genotoxicity, and potential carcinogenicity.[1][7] It is also a notable inhibitor of cytochrome P450 enzymes, leading to a high potential for drug-drug interactions.[1][8] This guide provides a comprehensive technical overview of the pharmacology, pharmacokinetics, toxicology, and key experimental methodologies related to **bergapten**, intended for researchers, scientists, and professionals in drug development.

Pharmacology

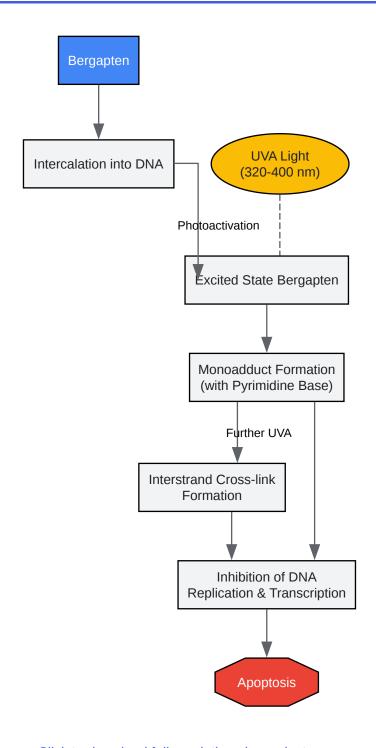


Bergapten's pharmacological effects are multifaceted, stemming from its interaction with numerous molecular targets and signaling cascades. Its activity can be both dependent and independent of photoactivation.

Mechanisms of Action

- 2.1.1 Photochemotherapy and DNA Interaction When combined with Ultraviolet A (UVA) radiation, **bergapten**'s primary mechanism involves the inhibition of DNA synthesis and cell proliferation.[9] The process unfolds as follows:
- Intercalation: Bergapten intercalates between the base pairs of DNA.
- Photoactivation: Upon absorption of UVA photons (action spectrum peak at 335-350 nm), the
 bergapten molecule becomes excited.[9][10]
- Adduct Formation: The activated molecule forms covalent bonds with pyrimidine bases, particularly thymine, creating monoadducts.
- Cross-linking: With further UVA exposure, some monoadducts can react with a second pyrimidine base on the opposite DNA strand, forming interstrand cross-links.[9]
- Cellular Consequences: These DNA lesions inhibit replication and transcription, disrupt RNA synthesis, and ultimately induce cell cycle arrest and apoptosis (programmed cell death), which is beneficial in hyperproliferative disorders like psoriasis.[1][9]





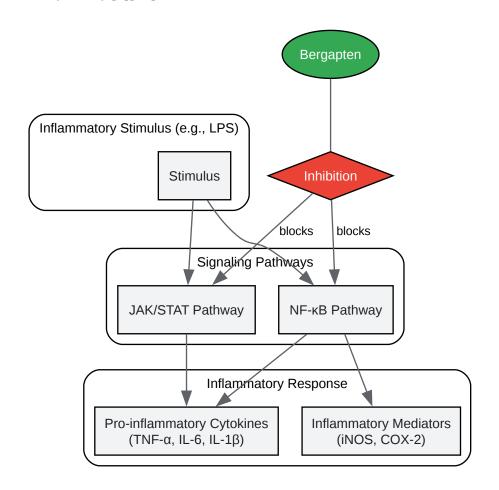
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Caption: PUVA mechanism of **bergapten** action.

2.1.2 Anti-inflammatory Activity **Bergapten** demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[4] [6]



- NF-κB and JAK/STAT Pathway Inhibition: It suppresses the activation of nuclear factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are critical for transcribing pro-inflammatory genes.[4][6][11]
- Cytokine and Mediator Suppression: Bergapten inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[4][6]
 [12] It also reduces the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby decreasing the levels of nitric oxide (NO) and prostaglandin E2 (PGE2).[6][12]



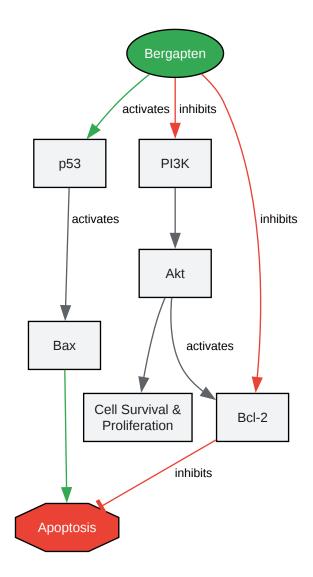
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Caption: Anti-inflammatory signaling pathways inhibited by **bergapten**.

2.1.3 Anticancer Activity **Bergapten** exhibits anticancer properties, both with and without photoactivation, through the modulation of pathways controlling cell survival, proliferation, and death.[2][4]



- PI3K/Akt Pathway Inhibition: It inhibits the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival.[4][13][14][15] This inhibition promotes apoptosis.
- Induction of Apoptosis: **Bergapten** stimulates apoptosis by upregulating the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[4][13][14] This shifts the Bax/Bcl-2 ratio to favor cell death.
- Induction of Autophagy: In breast cancer cells, **bergapten** has been shown to induce autophagy, a cellular self-degradation process, by up-regulating the PTEN gene.[1][13]
- Modulation of Other Pathways: It also interacts with other pathways, such as activating Liver X Receptors (LXRs) to inhibit liver carcinogenesis and attenuating GSK-3β signaling in thyroid cancer cells.[13][14][15]





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Caption: Key anticancer signaling pathways modulated by **bergapten**.

2.1.4 Cytochrome P450 Inhibition **Bergapten** is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of approximately 50% of drugs.[8][16][17][18] This inhibition is a primary cause of the "grapefruit effect," where the consumption of grapefruit juice can alter the pharmacokinetics of co-administered drugs. [16][17] **Bergapten** can act as both a reversible and an irreversible (mechanism-based) inhibitor, which can lead to significant drug-drug interactions.[18][19]

Pharmacokinetics

The clinical efficacy and safety of **bergapten** are influenced by its pharmacokinetic profile.

- 2.2.1 Absorption and Bioavailability Oral bioavailability of **bergapten** is generally lower than its isomer, 8-methoxypsoralen (8-MOP).[2][3] However, it causes fewer side effects, which may permit the administration of higher doses.[2][3] Bioavailability is dose-linear and can be significantly improved by formulation; micronized preparations achieve maximum plasma concentrations (Cmax) that are 3 to 4 times higher and in a shorter time (tmax) compared to unmicronized forms.[2]
- 2.2.2 Distribution, Metabolism, and Excretion Pharmacokinetic studies indicate that bergapten can cross the blood-brain barrier, suggesting its potential for treating neurological diseases.[6]
 [7] It is metabolized by hepatic enzymes, primarily the CYP450 system, which it also inhibits.[6]
 [8] Excretion studies in rats have been performed to characterize its elimination from the body.
 [20]

Quantitative Pharmacological and Toxicological Data

Table 1: Pharmacokinetic Parameters of Oral Bergapten (1.2 mg/kg) in Humans



Formulation	Cmax (ng/mL)	tmax (h)	AUC (ng·h/mL)	Reference
Unmicronized	~50 - 80	3.04 - 3.82	Not Described	[2]
Micronized	~160 - 250	0.86 - 2.70	Not Described	[2]
Liquid Suspension	164	2.13	647	[2]

Data compiled

from studies

cited in

Quetglas-Llabrés

et al., 2022.[2]

Table 2: In Vitro Anticancer Activity (IC50) of Bergapten

(Non-UVA Activated)

Cell Line	Cancer Type	IC50 (μM)	Reference
Saos-2	Osteosarcoma	40.05	[21]
HOS	Osteosarcoma	~240	[21]
HeLa	Cervical Cancer	43.5	[21]
MK-1	Gastric Cancer	193.0	[21]
HT-29	Colorectal Adenocarcinoma	332	[21]
SW620	Colorectal Adenocarcinoma	345.5	[21]
ВСРАР	Papillary Thyroid Cancer	~10-15	[14]
-			

Effective

concentration range,

not a precise IC50

value.



Table 3: In Vitro CYP450 Inhibition by Bergapten

Enzyme System	Substrate	IC50 (μM)	Inhibition Type	Reference
Rat Liver Microsomes	Macitentan	3.84	Competitive	[22]
Human Liver Microsomes	Macitentan	17.82	Competitive	[22]
Recombinant CYP3A4	Macitentan	12.81	Competitive	[22]

Table 4: Acute Toxicity of Bergapten

Species	Route	Dose	Observation	Reference
Rat (female)	Oral	2000 mg/kg	No mortality or signs of toxicity observed over 24 hours.	[23]

Toxicology Profile

The toxicological properties of **bergapten** are a critical consideration for its therapeutic use.

- Phototoxicity: Bergapten is a potent photosensitizer.[1] Topical contact with plants containing bergapten, followed by sun exposure, can lead to phytophotodermatitis, a severe skin inflammation with blistering and hyperpigmentation.[1][5][24] It is considered the primary phototoxic agent responsible for citrus-induced phytophotodermatitis.[1][5]
- Genotoxicity and Mutagenicity: Through its mechanism of forming DNA adducts and cross-links, bergapten is inherently genotoxic.[9][25] It is a potent inducer of chromosome aberrations and has demonstrated mutagenic effects in various assays.[1][5][26]
- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified bergapten as "probably carcinogenic to humans" (Group 2A).[1][5] There is sufficient evidence of its carcinogenicity in animals.[1][5] Furthermore, long-term PUVA therapy is



associated with an increased risk of skin cancers, including squamous cell carcinoma and melanoma.[21][27]

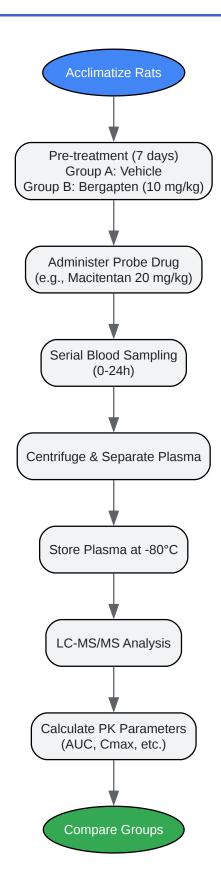
Drug-Drug Interactions: As a significant inhibitor of CYP3A4 and other CYP isozymes,
 bergapten can dramatically increase the plasma concentrations of co-administered drugs that are substrates for these enzymes.[8][16][22] This can lead to increased toxicity and adverse drug events.

Key Experimental Protocols Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical study to evaluate the effect of **bergapten** on the pharmacokinetics of another drug (e.g., macitentan).

- Animal Model: Male Sprague-Dawley rats are used and divided into a control group and an experimental group (n=6 per group).
- Dosing Regimen: The experimental group is pretreated with **bergapten** (e.g., 10 mg/kg, oral gavage) daily for 7 days. The control group receives the vehicle (e.g., 0.5% CMC-Na).
- Drug Administration: On day 7, 30 minutes after the final pretreatment dose, all rats are administered the probe drug (e.g., macitentan, 20 mg/kg, oral gavage).
- Blood Sampling: Blood samples (~0.2 mL) are collected from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min) and stored at -80°C.
- Bioanalysis: Plasma concentrations of the drug and its metabolites are quantified using a validated LC-MS/MS method following a liquid-liquid extraction procedure.
- Data Analysis: Pharmacokinetic parameters (Cmax, tmax, AUC, CL/F) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).





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Caption: Experimental workflow for an in vivo pharmacokinetic study.



Protocol: MTT Assay for In Vitro Cytotoxicity

- Cell Culture: Human cancer cells (e.g., BCPAP thyroid cancer cells) are seeded into 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours to allow attachment.
- Compound Treatment: Cells are treated with various concentrations of bergapten (e.g., 0, 5, 10, 15, 20 μM/mL) dissolved in DMSO (final concentration <0.1%) and incubated for a specified period (e.g., 24 or 48 hours).
- MTT Addition: After incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated)
 cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from
 the dose-response curve.

Protocol: In Vitro CYP450 Inhibition Assay

- System Preparation: Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP3A4) are used as the enzyme source.
- Incubation Mixture: A typical incubation mixture in a microcentrifuge tube contains phosphate buffer (pH 7.4), the enzyme source, a specific probe substrate for the CYP isoform (e.g., midazolam for CYP3A4), and varying concentrations of the inhibitor (bergapten).
- Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to equilibrate.
- Reaction Initiation: The reaction is initiated by adding an NADPH-generating system.
- Incubation: The reaction is allowed to proceed at 37°C for a specific time, ensuring it remains within the linear range of metabolite formation.



- Reaction Termination: The reaction is stopped by adding a quenching solution, typically icecold acetonitrile, which may also contain an internal standard for analysis.
- Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is transferred for analysis.
- Analysis: The formation of the metabolite from the probe substrate is quantified using LC-MS/MS.
- Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor). The data is plotted, and the IC50 value is determined by non-linear regression.

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